molecular formula C17H16N2O2 B7472422 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one

4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one

Cat. No. B7472422
M. Wt: 280.32 g/mol
InChI Key: ZMURRXGTBJEPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one, also known as DACP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DACP belongs to the class of heterocyclic compounds and has a molecular formula of C18H18N2O2. In

Mechanism of Action

The mechanism of action of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one is not yet fully understood. However, it has been proposed that 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one may act as an inhibitor of enzymes involved in various cellular processes. It has also been suggested that 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one may interact with DNA and inhibit its replication.
Biochemical and Physiological Effects
4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of various viruses and fungi. 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one has been shown to have low toxicity in normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one is its potential use as a molecular probe for imaging studies. It has also been found to have low toxicity in normal cells, making it a safe compound for use in lab experiments. However, the synthesis of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one is relatively complex and time-consuming, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one. One of the areas of interest is the investigation of its potential use as a therapeutic agent for cancer and viral infections. Another area of research is the development of new synthesis methods for 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one that are more efficient and cost-effective. Additionally, the use of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one as a molecular probe for imaging studies is an area of active research.
Conclusion
In conclusion, 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one is a promising compound that has potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one as a therapeutic agent and molecular probe.

Synthesis Methods

The synthesis of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one involves the condensation of 1,2-dihydroacenaphthylene-5-carboxylic acid with piperazine-2,5-dione. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as acetonitrile. The product is obtained as a white crystalline solid with a yield of around 70%.

Scientific Research Applications

4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antifungal activities. 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one has also been investigated for its potential use as a molecular probe for imaging studies.

properties

IUPAC Name

4-(1,2-dihydroacenaphthylene-5-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-15-10-19(9-8-18-15)17(21)14-7-6-12-5-4-11-2-1-3-13(14)16(11)12/h1-3,6-7H,4-5,8-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMURRXGTBJEPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCNC(=O)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one

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